molecular formula C12H10N2O3 B2597935 1-Methyl-5-nitro-3-phenylpyridin-2-one CAS No. 2580235-84-1

1-Methyl-5-nitro-3-phenylpyridin-2-one

Cat. No. B2597935
CAS RN: 2580235-84-1
M. Wt: 230.223
InChI Key: XXBDAPOCORLBBQ-UHFFFAOYSA-N
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Description

1-Methyl-5-nitro-3-phenylpyridin-2-one is a chemical compound that belongs to the class of nitroaromatic compounds. It has been widely studied for its potential use in various scientific research applications.

Scientific Research Applications

Catalysis and Organic Synthesis

  • Zwitterionic salts derived from reactions involving pyridine derivatives have been shown to act as effective organocatalysts for transesterification reactions, demonstrating the utility of nitrogen-containing heterocycles in promoting chemical transformations (Ishihara, Niwa, & Kosugi, 2008).
  • The synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea, an important intermediate for small molecule anticancer drugs, highlights the role of pyridin-2-one derivatives in the development of therapeutically relevant compounds (Zhang, Lai, Feng, & Xu, 2019).

Molecular Complexation and Crystal Engineering

  • Studies on molecular complexes formed between hydroxy-nitrobiphenyl/stilbene and pyridine-1-oxide derivatives underscore the application of pyridine derivatives in designing materials with quadratic nonlinear optical behavior, crucial for advancing optical technologies (Muthuraman, Masse, Nicoud, & Desiraju, 2001).

Spectroscopic Studies and Material Properties

  • Excited states of selected hydrazo-compounds, including 5-nitro-2-(2-phenylhydrazinyl)pyridine, have been synthesized and analyzed through electronic absorption and emission spectra. Such studies contribute to the understanding of the photophysical properties of nitropyridine derivatives, which could be leveraged in designing photofunctional materials (Michalski, Kucharska, Sąsiadek, Lorenc, & Hanuza, 2016).

Fluorescent Probes and Sensors

  • Development of aminoethylpyridine-based fluorescent probes for the detection of Fe3+ and Hg2+ ions in aqueous media showcases the application of nitropyridine derivatives in environmental monitoring and biological systems, underscoring their potential in the development of chemosensors (Singh, Thakur, Raj, & Pandey, 2020).

properties

IUPAC Name

1-methyl-5-nitro-3-phenylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-13-8-10(14(16)17)7-11(12(13)15)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBDAPOCORLBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-nitro-3-phenylpyridin-2-one

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